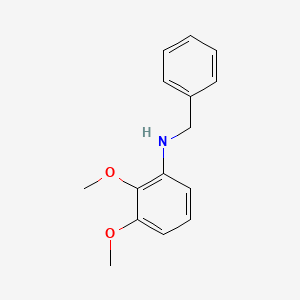

N-Benzyl-2,3-dimethoxyaniline

Description

N-Benzyl-2,3-dimethoxyaniline is a substituted aniline derivative featuring a benzyl group attached to the amine nitrogen and methoxy (-OCH₃) substituents at the 2- and 3-positions of the aromatic ring. The methoxy groups are electron-donating, which may influence electronic properties and reactivity, while the benzyl moiety could enhance lipophilicity or direct regioselective transformations in synthetic pathways .

Properties

CAS No. |

83818-48-8 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

N-benzyl-2,3-dimethoxyaniline |

InChI |

InChI=1S/C15H17NO2/c1-17-14-10-6-9-13(15(14)18-2)16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3 |

InChI Key |

NJYDHRDABBSQJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,3-dimethoxyaniline typically involves the nucleophilic substitution of a benzyl halide with 2,3-dimethoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack on the benzyl halide. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,3-dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-2,3-dimethoxyaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-Benzyl-2,3-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

N-Benzyl-2,2,2-trifluoroacetamide

- Structure : Features a benzyl group attached to a trifluoroacetamide (-COCF₃) moiety.

- Key Differences :

- The trifluoroacetamide group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in N-Benzyl-2,3-dimethoxyaniline.

- Biological Activity : Exhibits antifungal activity (MIC: 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans) and antioxidant properties (78.97% activity at 1,000 µg/mL) .

- Implications for Comparison : The electron-withdrawing nature of -COCF₃ may enhance stability and enzyme binding, whereas methoxy groups in the target compound could improve solubility or alter metabolic pathways.

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d₄

- Structure: Contains a deuterated ethanolamine backbone with benzyl and methyl substituents.

- Key Differences :

- The presence of a deuterated chain and hydroxyl group contrasts with the aniline core of this compound.

- Applications : Used in isotopic labeling studies, highlighting the role of benzyl groups in stabilizing deuterated compounds .

- Implications : The target compound’s methoxy groups may offer steric or electronic advantages in catalytic applications compared to deuterated analogs.

Benzathine Benzylpenicillin

- Structure : A penicillin derivative complexed with dibenzylethylenediamine.

- Key Differences :

- The benzyl groups here stabilize a pharmaceutical salt, unlike the standalone benzyl-aniline structure.

- Applications : Long-acting antibiotic formulation, emphasizing the role of benzyl groups in modulating drug release .

- Implications : this compound’s methoxy substituents could similarly fine-tune pharmacokinetics in drug design.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.